![molecular formula C25H33FN2O5 B11825563 Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate](/img/structure/B11825563.png)
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate
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Overview
Description
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a pyridine ring, and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, a pyridine derivative, is reacted with ethylene oxide to introduce the ethoxy groups.
Vinylation: The pyridine derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Carbamate Formation: The final step involves the reaction of the vinylated pyridine derivative with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tert-butyl group , multiple ethoxy linkages , and a pyridine moiety , contributing to its unique chemical properties. The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that utilize different reagents to achieve the desired functionalization.
Biological Activities
Compounds with similar structures have been studied for their biological activities, including:
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : The presence of the pyridine ring may enhance interaction with biological targets, potentially leading to antimicrobial effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Activity : A study demonstrated that related compounds with pyridine moieties showed significant inhibition of tumor growth in vitro, suggesting that tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate could be developed into a novel anticancer agent .
- Antimicrobial Efficacy : Research indicated that compounds featuring ethoxy linkages displayed enhanced antimicrobial properties against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that similar compounds could inhibit key metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .
Material Science Applications
The unique structure of this compound also lends itself to applications in material science:
- Polymer Chemistry : Its functional groups can be utilized to create polymers with specific properties, such as increased thermal stability or enhanced solubility.
- Nanotechnology : The compound's unique structure may facilitate its use in creating nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-butyl carbamate | Tert-butyl group, carbamate | Simpler structure, less functionalization |
Ethyl (e)-(4-(2-(6-(2-fluoroethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate | Ethyl instead of tert-butyl | Less steric hindrance |
4-Fluorophenyl (e)-(4-(2-(6-pyridin-3-yl)vinyl)(methyl)carbamate | Fluorophenyl group | Different electronic properties due to fluorine |
Mechanism of Action
The mechanism of action of tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate with a different substituent on the phenyl ring.
Uniqueness
Tert-butyl (e)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate is unique due to its combination of a pyridine ring, multiple ethoxy groups, and a vinyl group. This structure imparts specific chemical and biological properties that distinguish it from other carbamates.
Biological Activity
Tert-butyl (E)-(4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl)(methyl)carbamate, also known by its CAS number 1234208-04-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroimaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Fluoroethoxy Side Chains : These groups enhance lipophilicity and potentially improve blood-brain barrier (BBB) penetration.
- Pyridine Ring : Known for its role in various biological interactions.
- Carbamate Functionality : Often associated with enzyme inhibition properties.
Pharmacological Applications
- Neuroimaging Agent : The compound has been investigated as a potential imaging agent for β-amyloid plaques in the brain, which are associated with Alzheimer's disease. Its structural similarity to other imaging agents suggests it may effectively bind to target sites in the brain .
- Inhibition of Phosphodiesterase (PDE) : Preliminary studies indicate that compounds with similar structures exhibit high potency against phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .
The biological activity of the compound is hypothesized to involve:
- Interaction with Receptors : The pyridine moiety may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : The carbamate group could inhibit specific enzymes, altering metabolic pathways related to neurodegenerative diseases.
Case Studies
- Imaging Studies : A study involving a related fluorine-labeled compound demonstrated effective BBB penetration and significant uptake in target regions of the brain during PET scans, indicating potential efficacy for neuroimaging applications .
- In Vivo Evaluations : Biodistribution studies showed that fluorine-containing analogs exhibited favorable pharmacokinetics, suggesting that modifications to the ethoxy side chains could enhance metabolic stability and target specificity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H33FN2O |
CAS Number | 1234208-04-8 |
Log P (octanol-water) | 2.85 |
IC50 (PDE10A inhibition) | <5 nM |
Properties
Molecular Formula |
C25H33FN2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C25H33FN2O5/c1-25(2,3)33-24(29)28(4)22-10-7-20(8-11-22)5-6-21-9-12-23(27-19-21)32-18-17-31-16-15-30-14-13-26/h5-12,19H,13-18H2,1-4H3/b6-5+ |
InChI Key |
WCBLXMXEPXJAHF-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
Origin of Product |
United States |
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